10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1,3,5-trihydro-6H,7H,8 H,9H-1,3-diazaperhydroepino[1,2-h]purine-2,4-dione
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Overview
Description
10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of diazepino purines. This compound is characterized by its unique diazepine ring fused with a purine structure, which is further substituted with ethoxyphenyl and methylphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
The synthesis of 10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepine Ring: The initial step involves the formation of the diazepine ring through a cyclization reaction. This can be achieved by reacting appropriate amines with a diketone under acidic or basic conditions.
Purine Ring Fusion: The diazepine ring is then fused with a purine structure through a condensation reaction, often involving the use of formamide or similar reagents.
Substitution Reactions: The final steps involve the introduction of the ethoxyphenyl and methylphenyl groups through substitution reactions. These reactions typically require the use of halogenated precursors and strong bases or acids to facilitate the substitution.
Industrial production methods for this compound may involve optimization of these synthetic routes to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethoxyphenyl and methylphenyl groups, using reagents such as halides or nucleophiles under appropriate conditions.
Scientific Research Applications
10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activities.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic applications.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials with specific chemical and physical properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar compounds to 10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione include other diazepino purines with different substituents. These compounds may have similar core structures but differ in their functional groups, leading to variations in their chemical and biological properties. Examples of similar compounds include:
- 10-(4-ethoxyphenyl)-3-(2-methoxyethyl)-1-methyl-7,8,9,10-tetrahydro-1H-[1,3]diazepino[2,1-f]purine-2,4(3H,6H)-dione .
- 4-(4-ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one .
These comparisons highlight the uniqueness of 10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H,9H,10H-[1,3]diazepino[1,2-g]purine-2,4-dione in terms of its specific substituents and their impact on its properties and applications.
Properties
Molecular Formula |
C26H29N5O3 |
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Molecular Weight |
459.5 g/mol |
IUPAC Name |
10-(4-ethoxyphenyl)-1-methyl-3-[(4-methylphenyl)methyl]-6,7,8,9-tetrahydropurino[7,8-a][1,3]diazepine-2,4-dione |
InChI |
InChI=1S/C26H29N5O3/c1-4-34-21-13-11-20(12-14-21)29-15-5-6-16-30-22-23(27-25(29)30)28(3)26(33)31(24(22)32)17-19-9-7-18(2)8-10-19/h7-14H,4-6,15-17H2,1-3H3 |
InChI Key |
LSRRSAJKEVKQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2CCCCN3C2=NC4=C3C(=O)N(C(=O)N4C)CC5=CC=C(C=C5)C |
Origin of Product |
United States |
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